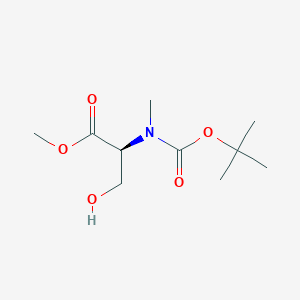

Boc-N-Me-Ser-OMe

Description

BenchChem offers high-quality Boc-N-Me-Ser-OMe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-N-Me-Ser-OMe including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)7(6-12)8(13)15-5/h7,12H,6H2,1-5H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHJSLLCWQRODJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Fingerprint of Boc-N-Me-Ser-OMe: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic data for N-(tert-butoxycarbonyl)-N-methyl-L-serine methyl ester (Boc-N-Me-Ser-OMe), a key building block in peptide synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific N-methylated derivative, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous compounds. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals for the identification, characterization, and quality control of this important molecule.

Introduction: The Significance of N-Methylation and Spectroscopic Characterization

N-methylation of amino acids is a critical modification in medicinal chemistry, often imparting enhanced metabolic stability, increased cell permeability, and improved conformational control to peptides. The target molecule, Boc-N-Me-Ser-OMe, incorporates this feature within a protected serine framework, making it a valuable precursor for the synthesis of novel peptidomimetics.

Accurate and comprehensive spectroscopic characterization is paramount to ensure the identity, purity, and structural integrity of such modified amino acids. This guide delves into the three primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Functional Groups

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of Boc-N-Me-Ser-OMe with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of Boc-N-Me-Ser-OMe are detailed below.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for Boc-N-Me-Ser-OMe (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |

| ~4.8 - 4.6 | dd | 1H | Hα | The α-proton is coupled to the two diastereotopic β-protons. Its chemical shift is influenced by the adjacent ester and N-methyl-N-Boc groups. |

| ~3.9 - 3.7 | m | 2H | Hβ | The β-protons are diastereotopic due to the adjacent chiral center and will appear as a multiplet. They are coupled to the α-proton. |

| ~3.75 | s | 3H | -OCH₃ | The methyl ester protons appear as a sharp singlet. |

| ~2.9 | s | 3H | N-CH₃ | The N-methyl protons will appear as a singlet. The chemical shift is characteristic of a methyl group attached to a nitrogen atom within a carbamate. |

| ~2.5 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. It may exchange with D₂O. |

| ~1.45 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protector appear as a strong singlet. |

Expertise & Experience Insights: The presence of the N-methyl group removes the N-H proton, which simplifies the spectrum compared to its non-methylated counterpart. The rotamers around the carbamate bond can sometimes lead to broadening of the N-methyl and Boc signals, although at room temperature, a single set of averaged signals is expected.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for Boc-N-Me-Ser-OMe (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |

| ~171 | C=O (Ester) | The ester carbonyl carbon typically resonates in this downfield region. |

| ~156 | C=O (Boc) | The carbamate carbonyl carbon is also found in the downfield region, characteristic of this functional group. |

| ~80 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~63 | Cβ | The carbon bearing the hydroxyl group is shifted downfield due to the electronegative oxygen. |

| ~59 | Cα | The α-carbon's chemical shift is influenced by the adjacent nitrogen and carbonyl groups. |

| ~52 | -OCH₃ | The methyl ester carbon. |

| ~35 | N-CH₃ | The N-methyl carbon resonance. |

| ~28 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Authoritative Grounding: The predicted chemical shifts are based on established ranges for protected amino acids and related organic molecules.[1][2][3] The specific values can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for Boc-N-Me-Ser-OMe are summarized below.

Table 3: Predicted IR Absorption Frequencies for Boc-N-Me-Ser-OMe

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale & Notes |

| ~3450 | Broad, Medium | O-H stretch | The hydroxyl group will give a characteristic broad absorption. The exact position and broadness depend on hydrogen bonding. |

| ~2980, 2930 | Medium | C-H stretch (sp³) | Aliphatic C-H stretching from the methyl and methylene groups. |

| ~1745 | Strong | C=O stretch (Ester) | A strong, sharp absorption characteristic of the ester carbonyl group.[4][5] |

| ~1695 | Strong | C=O stretch (Carbamate) | The Boc group's carbonyl stretch, typically at a slightly lower wavenumber than the ester due to the influence of the nitrogen atom.[6] |

| ~1160 | Strong | C-O stretch | Strong C-O stretching bands are expected from the ester and carbamate moieties. |

Trustworthiness: The absence of a significant N-H stretching band (typically around 3300 cm⁻¹) would be a key indicator of successful N-methylation. The two distinct, strong carbonyl peaks are characteristic of molecules containing both ester and carbamate functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and can provide structural information through fragmentation analysis.

Table 4: Predicted Mass Spectrometry Data for Boc-N-Me-Ser-OMe (ESI+)

| m/z | Ion | Rationale & Notes |

| 234.13 | [M+H]⁺ | The protonated molecular ion. The exact mass can be used to confirm the elemental composition (C₁₀H₁₉NO₅). |

| 256.11 | [M+Na]⁺ | Adduct with sodium, commonly observed in ESI-MS. |

| 178.09 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group is a very common fragmentation pathway for Boc-protected compounds. |

| 134.08 | [M+H - 100]⁺ | Loss of the entire Boc group (100 Da). |

| 116.07 | [M+H - Boc - CH₃OH]⁺ | Subsequent loss of methanol from the methyl ester. |

Expertise & Experience Insights: In electrospray ionization (ESI), Boc-protected amino acids are known to be somewhat labile. Observing the characteristic loss of 56 Da (isobutylene) is a strong indicator of the presence of the Boc group. The fragmentation pattern can help to confirm the connectivity of the molecule.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

Caption: A typical workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 10-20 mg of the purified compound into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Tune and shim the magnetic field to achieve optimal resolution and lineshape.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Subsequently, acquire a ¹³C{¹H} NMR spectrum. For unambiguous assignments, two-dimensional NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Perform phase and baseline correction on the resulting spectra. Integrate the signals in the ¹H spectrum and pick the peaks in all spectra.

-

Data Analysis: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm). Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the protons and carbons in the molecule.

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the neat oil or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.

-

Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve stable ionization and optimal signal intensity.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).

-

Fragmentation (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions. Use the accurate mass data to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of Boc-N-Me-Ser-OMe. The presented NMR, IR, and MS data, along with their detailed interpretations and standard experimental protocols, offer a robust framework for the characterization of this N-methylated amino acid derivative. By understanding and applying this spectroscopic fingerprint, researchers in peptide synthesis and drug development can confidently verify the structure and purity of their material, ensuring the integrity of their subsequent research.

References

-

Gehrig, P. M., Hunziker, P. E., Zahariev, S., & Pongor, S. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(2), 142–149. [Link]

- D'Souza, A., & Puranik, V. G. (2010). Differentiation of Boc-protected α,δ-/δ,α- and β,δ-/δ,β-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(11), 1547-1554.

- Oldfield, E. (2002). Chemical Shifts in Amino Acids, Peptides, and Proteins: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378.

-

Organic Syntheses. (1992). 70, 18. [Link]

- Hart, M. E., & Chamberlain, J. R. (2011). A simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

WebSpectra. (n.d.). Methyl Carbamate IR Spectrum. [Link]

-

University of Cambridge. (n.d.). Chemical Shifts. [Link]

-

Matrix Science. (n.d.). Peptide fragmentation. [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]

- Nyquist, R. A. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.

-

Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 993. [Link]

- Ivleva, E. A., et al. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 11(15), 2296.

-

PubChem. (n.d.). Methyl Carbamate. [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]

-

Wu, K.-P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. [Link]

-

University of Potsdam. (n.d.). Peptide NMR. [Link]

-

Ohio State University. (n.d.). Mass spectrometry of peptides and proteins. [Link]

-

Arnold, L. D., & May, R. G. (2007). Pressure dependence of side chain 1H and 15N-chemical shifts in the model peptides Ac-Gly-Gly-Xxx-Ala-NH2. Journal of Biomolecular NMR, 39(1), 25-39. [Link]

Sources

An In-depth Technical Guide to Boc-N-Me-Ser-OMe: A Key Building Block in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and biological activity. However, their clinical utility is often hampered by inherent metabolic instability and poor membrane permeability. The strategic incorporation of non-natural amino acids is a cornerstone of medicinal chemistry, aimed at overcoming these limitations. Among these modifications, N-methylation of the peptide backbone has emerged as a particularly powerful tool. This guide focuses on Boc-N-Me-Ser-OMe , an N-methylated and protected serine derivative, providing a comprehensive overview of its properties, synthesis, and application for researchers engaged in the rational design of next-generation peptide-based drugs.

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, introduces significant steric hindrance and conformational constraints.[1] This seemingly subtle alteration can profoundly impact a peptide's physicochemical and biological properties, leading to enhanced proteolytic stability, improved membrane permeability, and controlled conformational preferences.[2] As a building block, Boc-N-Me-Ser-OMe offers a strategic entry point for introducing these desirable characteristics into a peptide sequence.

Physicochemical Properties of Boc-N-Me-Ser-OMe

Boc-N-Me-Ser-OMe, systematically named methyl N-(tert-butoxycarbonyl)-N-methyl-L-serinate, is a chiral molecule whose properties are crucial for its application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 122902-81-2 | [3] |

| Molecular Formula | C₁₀H₁₉NO₅ | [4] |

| Molecular Weight | 233.26 g/mol | [4] |

| Appearance | Powder | [4] |

| Purity | Typically ≥95% | [4] |

| Storage | Freezer | [3] |

The Core Directive: Understanding the Impact of the N-Methyl Group

The true value of Boc-N-Me-Ser-OMe lies in the functional consequences of the N-methyl group on the resulting peptide. This modification is not merely an incremental change but a fundamental alteration of the peptide backbone's chemical nature.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation.[2] Proteases, the enzymes responsible for peptide cleavage, often recognize and bind to the peptide backbone through hydrogen bonding. By replacing the amide proton with a methyl group, N-methylation disrupts this key recognition interaction, effectively "shielding" the adjacent peptide bond from proteolytic attack and extending the in-vivo half-life of peptide therapeutics.

Improved Membrane Permeability and Bioavailability

N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular components. This is achieved through two primary mechanisms:

-

Increased Lipophilicity: The addition of a methyl group increases the peptide's lipophilicity, favoring its ability to partition into and diffuse across the lipid bilayer of cell membranes.[1]

-

Reduced Desolvation Penalty: By removing an amide proton, N-methylation reduces the peptide's overall hydrogen-bonding potential with water molecules. This lowers the energetic barrier required for the peptide to move from an aqueous environment into the hydrophobic membrane core.

Conformational Constraint and Receptor Binding

The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, influencing the peptide's secondary structure. This can be leveraged to lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its target receptor.[2] However, this effect is highly context-dependent, and an "N-methyl scan," where methylation is systematically introduced at different positions, is often necessary to identify the optimal sites for modification.

Synthesis and Purification of Boc-N-Me-Ser-OMe: A Generalized Protocol

Part 1: Synthesis of Boc-L-Serine Methyl Ester (Boc-Ser-OMe)

This initial step involves the protection of the amino group of L-serine with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid.

Experimental Protocol: Synthesis of Boc-Ser-OMe

-

Boc Protection of L-Serine:

-

Dissolve L-serine in a 1:1 mixture of dioxane and water containing triethylamine (1.5 equivalents).

-

At room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) with stirring.

-

Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

-

Concentrate the mixture to remove dioxane, then acidify the aqueous layer with a cold solution of 5% citric acid or potassium bisulfate to pH 2-3.

-

Extract the product, N-Boc-L-serine, with ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often used without further purification.

-

-

Esterification to Boc-Ser-OMe:

-

Dissolve the crude N-Boc-L-serine in dimethylformamide (DMF).

-

Cool the solution in an ice-water bath and add solid potassium carbonate (1.1 equivalents).

-

After stirring for 10 minutes, add methyl iodide (2.0 equivalents). Caution: Methyl iodide is toxic and a suspected carcinogen; handle in a well-ventilated fume hood.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until completion (monitored by TLC).

-

Filter the reaction mixture and partition the filtrate between ethyl acetate and water.

-

Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude Boc-L-Serine methyl ester as an oil.

-

Part 2: N-Methylation of Boc-Ser-OMe

The N-methylation of the Boc-protected amino ester is the critical step to yield the final product.

Experimental Protocol: N-Methylation

-

Preparation:

-

Dissolve the crude Boc-Ser-OMe in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice-salt bath.

-

-

Deprotonation and Methylation:

-

Slowly add a strong base, such as sodium hydride (NaH) (1.2 equivalents), portion-wise to the solution. Allow the mixture to stir at 0°C for 30-60 minutes.

-

Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude Boc-N-Me-Ser-OMe can then be purified by flash column chromatography on silica gel.

-

Purification and Analysis

Flash Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

-

Procedure: The crude product is dissolved in a minimal amount of the initial mobile phase or a suitable solvent like dichloromethane and loaded onto the column. The product is then eluted with the solvent gradient, and fractions are collected and analyzed by TLC to identify those containing the pure product.

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of Boc-N-Me-Ser-OMe. Key signals to identify include the Boc group protons (a singlet around 1.4 ppm), the N-methyl protons (a singlet), the methyl ester protons (a singlet), and the protons of the serine backbone.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product (m/z for [M+H]⁺, [M+Na]⁺, etc.).

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-N-Me-Ser-OMe is a valuable building block for the incorporation of N-methylated serine residues into peptides using solid-phase peptide synthesis (SPPS). Due to the increased steric hindrance of the N-methylated amino acid, specialized coupling conditions may be required to achieve high coupling efficiencies.

Note on SPPS: While the topic is Boc-N-Me-Ser-OMe, for SPPS, the corresponding carboxylic acid, Boc-N-Me-Ser-OH , is used. The methyl ester is typically used in solution-phase synthesis or as a precursor to the acid. The synthesis of Boc-N-Me-Ser-OH involves the saponification (hydrolysis) of the methyl ester.

Coupling Reagents: Standard coupling reagents like HBTU or HATU in the presence of a base such as diisopropylethylamine (DIEA) are often employed. Due to the steric bulk of the N-methyl group, extended coupling times or double coupling may be necessary to ensure complete reaction.

Conclusion

Boc-N-Me-Ser-OMe is more than just a protected amino acid; it is a strategic tool for the rational design of peptide therapeutics with enhanced pharmacological properties. By understanding the profound conformational and stability effects of N-methylation, researchers can leverage this building block to create novel peptides with improved stability, bioavailability, and efficacy. The synthetic and purification protocols outlined in this guide provide a framework for the successful implementation of Boc-N-Me-Ser-OMe in advanced peptide synthesis campaigns, ultimately contributing to the development of the next generation of peptide-based drugs.

References

-

Garner, P., & Park, J. M. (1987). A General, Asymmetric Synthesis of β-Hydroxy-α-amino Acids. Organic Syntheses, 65, 70. Available at: [Link]

-

Fernández-Tejada, A., Corzana, F., Busto, J. H., Avenoza, A., & Peregrina, J. M. (2009). Conformational Effects of the Non-natural α-Methylserine on Small Peptides and Glycopeptides. The Journal of Organic Chemistry, 74(24), 9446–9455. Available at: [Link]

-

LifeTein. (2025). Should My Peptide Be Methylated? LifeTein Blog. Available at: [Link]

-

Long, B., Ren, L., & Jiang, M. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(49), 36016-36021. Available at: [Link]

-

Jackson, R. F. W., & Perez-Gonzalez, M. (2001). Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions. Organic Syntheses, 78, 1. Available at: [Link]

-

PubChem. (n.d.). N-Boc-L-serine methyl ester. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

iChemical. (n.d.). Boc-Ser-OMe; Boc-L-serine methyl ester. Retrieved January 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]

-

Albericio, F., & Subirós-Funosas, R. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1043-1055. Available at: [Link]

- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals.

-

Guchhait, G., & Kumar, A. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(12), 9140-9147. Available at: [Link]

-

Aapptec. (n.d.). Boc-Ser-OMe, N-Boc-L-serine methyl ester; CAS 2766-43-0. Retrieved January 15, 2026, from [Link]

-

Long, B., Ren, L., & Jiang, M. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(49), 36016-36021. Available at: [Link]

-

ATB (Automated Topology Builder). (n.d.). Boc-Ser-OMe;Boc-L-serinemethylester. Retrieved January 15, 2026, from [Link]

-

Coin, I., & Beyermann, M. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS ONE, 7(5), e38915. Available at: [Link]

-

Kunishima, M., et al. (2006). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Synthesis, 2006(11), 1931-1933. Available at: [Link]

-

PubChem. (n.d.). N-Boc-D-serine methyl ester. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved January 15, 2026, from [Link]

-

Hioki, K., Kinugasa, M., Kishimoto, M., Fujiwara, M., Tani, S., & Kunishima, M. (2006). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Synthesis, 2006(11), 1931-1933. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of Boc-N-Me-Ser-OMe in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-tert-butoxycarbonyl-N-methyl-L-serine methyl ester (Boc-N-Me-Ser-OMe), a critical building block in contemporary peptide synthesis and drug discovery. While quantitative solubility data for this specific derivative is not extensively published, this document synthesizes foundational principles of organic chemistry, the known physicochemical effects of N-methylation and Boc protection, and qualitative data from analogous compounds to provide researchers with a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol for determining precise solubility values is presented, empowering scientists to generate reliable data tailored to their specific laboratory conditions. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's behavior in various organic media.

Introduction: The Strategic Importance of Boc-N-Me-Ser-OMe

N-methylated amino acids are integral to the design of therapeutic peptides with enhanced pharmacological properties. The introduction of a methyl group to the amide nitrogen of the peptide backbone imparts several key advantages, including increased proteolytic stability, improved membrane permeability, and the ability to modulate conformation.[1] Boc-N-Me-Ser-OMe, as a protected N-methylated serine derivative, is a valuable precursor for incorporating these benefits into complex peptide structures.

The tert-butoxycarbonyl (Boc) group provides acid-labile protection of the amine, a cornerstone of solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise elongation of the peptide chain.[2][] The methyl ester (-OMe) protects the C-terminus, preventing unwanted side reactions. Understanding the solubility of this fully protected monomer is paramount for its effective use. Poor solubility can lead to challenges in stock solution preparation, inaccurate dosing, and potential precipitation during automated synthesis, compromising the yield and purity of the final peptide.

Physicochemical Drivers of Solubility

The solubility of Boc-N-Me-Ser-OMe in a given organic solvent is governed by a nuanced interplay of intermolecular forces, dictated by its molecular structure. The principle of "like dissolves like" serves as a useful starting point for any solubility prediction.[4][5]

The Role of the Boc Protecting Group

The large, nonpolar tert-butyl group of the Boc moiety significantly increases the lipophilicity of the parent amino acid.[6] This structural feature generally confers good solubility in a broad range of common organic solvents, from nonpolar to polar aprotic.[6] The carbamate linkage itself has some polar character, contributing to this wide-ranging solubility.

The Impact of N-Methylation

N-methylation has a profound and sometimes counterintuitive effect on solubility. By replacing the amide proton with a methyl group, it eliminates the possibility of acting as a hydrogen bond donor. This disruption of intermolecular hydrogen bonding networks can reduce aggregation and, in many cases, enhance solubility in organic solvents.[1] While N-methylation adds a hydrophobic methyl group, the resulting conformational changes can sometimes lead to an increase in the water-accessible polar surface area, which can surprisingly increase aqueous solubility as well.[7][8][9][10] For the purposes of organic solvents, the primary effect is the disruption of strong, directional hydrogen bonds that can lead to insolubility.

Contributions of the Serine Side Chain and Methyl Ester

The serine residue introduces a primary hydroxyl (-OH) group, a potent hydrogen bond donor and acceptor. This imparts a degree of polarity to the molecule. The C-terminal methyl ester is a polar feature that can act as a hydrogen bond acceptor. These groups enhance solubility in more polar organic solvents.

Predicted Solubility Profile of Boc-N-Me-Ser-OMe

Based on the structural analysis and data from analogous compounds such as Boc-L-serine methyl ester[11][12][13], a qualitative solubility profile for Boc-N-Me-Ser-OMe can be predicted. The N-methylation is expected to further enhance solubility in many of the solvents where its non-methylated counterpart is already soluble.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Excellent solvents for a wide range of organic compounds, including Boc-protected amino acids.[11][12] |

| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc) | High to Moderate | These solvents are effective at solvating polar and nonpolar moieties. DMF, DMSO, and NMP are particularly effective due to their high polarity and ability to act as hydrogen bond acceptors.[11][14][15] Solubility in ACN and EtOAc may be slightly lower but still significant. |

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | Moderate | These solvents have moderate polarity and can engage in hydrogen bonding as acceptors. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to High | The hydroxyl group of the solvent can interact with the polar functionalities of the solute. The N-methylation may enhance solubility compared to the non-methylated analog. |

| Nonpolar | Toluene, Hexanes, Heptane | Low to Insoluble | The presence of multiple polar functional groups (carbamate, ester, hydroxyl) will likely limit solubility in highly nonpolar, hydrocarbon solvents. |

| Aqueous | Water | Slightly Soluble to Insoluble | The molecule is largely organic in character. While the polar groups may allow for slight solubility, the bulky nonpolar Boc group and the N-methyl group will significantly limit its solubility in water.[11] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol outlines the industry-standard shake-flask method, a reliable technique for determining equilibrium solubility.[16]

Workflow for Solubility Determination

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Materials and Reagents:

-

Boc-N-Me-Ser-OMe (high purity)

-

Organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.2 µm PTFE for organic solvents)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a gravimetric analysis setup.

-

-

Sample Preparation:

-

To a series of vials, add a pre-weighed excess amount of Boc-N-Me-Ser-OMe. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Pipette a precise, known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours. A preliminary experiment can be run to determine the minimum time required to achieve a stable concentration.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to let the undissolved solid settle.

-

For very fine suspensions, centrifugation may be necessary to pellet the excess solid.

-

Carefully draw the supernatant into a syringe and pass it through a 0.2 µm syringe filter into a clean, tared vial for analysis. This step is critical to remove all particulate matter.

-

-

Quantification:

-

HPLC Method (Preferred):

-

Prepare a stock solution of Boc-N-Me-Ser-OMe of known concentration in a suitable solvent (e.g., acetonitrile).

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

-

Dilute the filtered saturated solution with a known factor to fall within the linear range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Gravimetric Method:

-

Accurately weigh the tared vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, re-weigh the vial. The mass difference corresponds to the amount of dissolved Boc-N-Me-Ser-OMe.

-

Calculate the solubility in g/L or mg/mL.

-

-

Conclusion

Boc-N-Me-Ser-OMe is a key synthetic intermediate whose solubility behavior is dictated by the combined physicochemical contributions of its Boc group, N-methyl group, serine side chain, and methyl ester. While it is predicted to have high solubility in common polar aprotic and halogenated solvents, and moderate solubility in alcohols and ethers, empirical determination is essential for process optimization. The detailed protocol provided in this guide offers a robust framework for generating high-quality, quantitative solubility data. This information is critical for ensuring the successful application of this reagent in peptide synthesis and the broader field of medicinal chemistry, ultimately facilitating the development of novel therapeutics.

References

-

U.F.O.M.S. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. University of Fribourg, Medicinal Sciences. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 377723, N-Boc-D-serine methyl ester. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7019177, N-Boc-L-serine methyl ester. Available from: [Link]

-

Ghafouri, R., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(39), 9993-10006. Available from: [Link]

-

Royal Society of Chemistry. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Available from: [Link]

-

Foley, D. A., & Went, M. J. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(12), 7349-7402. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Available from: [Link]

-

Zarrine-Afsar, A., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analyst, 146(19), 5949-5957. Available from: [Link]

-

Semantic Scholar. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Available from: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available from: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available from: [Link]

-

Merck Millipore. N-Methylated Amino Acids. Available from: [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Available from: [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. nbinno.com [nbinno.com]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 8. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. [PDF] The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. | Semantic Scholar [semanticscholar.org]

- 11. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

- 12. CAS 2766-43-0: boc-L-serine methyl ester | CymitQuimica [cymitquimica.com]

- 13. Boc-L-serine methyl ester | 2766-43-0 [amp.chemicalbook.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Navigating the Challenges of N-Methylated Residues: A Technical Guide to Boc-N-Me-Ser-OMe

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-Methylation in Peptide Synthesis

In the landscape of peptide-based therapeutics and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, N-methylated amino acids represent a critical tool for modulating the pharmacological properties of peptides. The addition of a methyl group to the backbone amide nitrogen can profoundly influence a peptide's conformational flexibility, proteolytic stability, and membrane permeability. This guide provides an in-depth technical overview of N-(tert-butoxycarbonyl)-N-methyl-L-serine methyl ester (Boc-N-Me-Ser-OMe), a specialized building block for introducing N-methylated serine residues. We will explore its commercial availability, purity grades, and the critical considerations for its successful application in solid-phase peptide synthesis (SPPS), underpinned by field-proven insights and methodologies.

Commercial Availability and Purity Grades of Boc-N-Me-Ser-OMe

Boc-N-Me-Ser-OMe (CAS Number: 122902-81-2) is a specialized amino acid derivative available from a select number of chemical suppliers who often focus on building blocks for peptide synthesis and medicinal chemistry. Unlike its non-methylated counterpart, Boc-L-Ser-OMe, the N-methylated version is less common and typically offered by companies specializing in custom or fine chemicals.

| Supplier Type | Typical Purity Grades | Notes |

| Specialized Chemical Suppliers | 95% to >97% | Often synthesized on demand or in small batches. |

| Custom Synthesis Services | >98% (on request) | Can provide higher purity grades tailored to specific research needs, such as GMP-grade for preclinical studies.[1][2] |

Table 1: Commercial Availability of Boc-N-Me-Ser-OMe.

Quality Control and Analytical Characterization: A Self-Validating System

Ensuring the quality of Boc-N-Me-Ser-OMe before its use in synthesis is paramount to avoid the introduction of impurities that can be difficult to remove from the final peptide. A robust quality control workflow should be implemented.

Figure 2: A diagram illustrating the impact of N-methylation on the steric accessibility of the N-terminal amine during peptide coupling.

Experimental Protocol: Overcoming Steric Hindrance in Boc-N-Me-Ser-OMe Coupling

To mitigate the effects of steric hindrance, a carefully optimized coupling protocol is essential. The following is a robust, field-proven methodology for the incorporation of Boc-N-Me-Ser-OMe in manual Boc-SPPS.

Materials:

-

Boc-N-Me-Ser-OMe (purity >95%)

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

-

Neutralization solution: 10% DIEA in DCM

Protocol:

-

Resin Swelling and Deprotection:

-

Swell the peptide-resin in DCM for 30 minutes.

-

Remove the N-terminal Boc group by treating the resin with 50% TFA in DCM for 2 minutes, followed by a second treatment for 20 minutes.

-

Wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual TFA.

-

-

Neutralization:

-

Neutralize the resin by washing with 10% DIEA in DCM (2 x 2 minutes).

-

Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.

-

-

Pre-activation and Coupling of Boc-N-Me-Ser-OMe:

-

In a separate vessel, dissolve 3-4 equivalents of Boc-N-Me-Ser-OMe and 3-4 equivalents of HATU in DMF.

-

Add 6-8 equivalents of DIEA to the solution and allow the mixture to pre-activate for 2-5 minutes. Causality: Pre-activation is crucial for sterically hindered amino acids as it ensures the formation of the highly reactive acyl-guanidinium species before introduction to the resin, maximizing the driving force for the sluggish coupling reaction.

-

Add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The extended reaction time is necessary to overcome the slow kinetics of coupling to the N-methylated amine.

-

-

Monitoring the Coupling Reaction:

-

The traditional Kaiser (ninhydrin) test is not suitable for secondary amines like N-methylated residues.

-

Use the bromophenol blue test to monitor the reaction. A yellow color indicates complete coupling, while a blue or green color suggests the presence of unreacted free amine.

-

If the coupling is incomplete after 4 hours, a second coupling (double coupling) with a fresh solution of activated Boc-N-Me-Ser-OMe is recommended.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Potential Side Reactions and Mitigation Strategies

Beyond incomplete coupling, the use of Boc-N-Me-Ser-OMe can be associated with other potential side reactions:

-

Racemization: While less common for N-methylated amino acids compared to their non-methylated counterparts due to the absence of an oxazolone formation pathway, racemization can still occur under strongly basic conditions or with prolonged activation times. Minimizing the pre-activation time and using a weaker base like N-methylmorpholine (NMM) for particularly sensitive sequences can help mitigate this risk.

-

Side-chain modifications during final cleavage: The serine hydroxyl group is generally stable during Boc-SPPS. However, during the final strong acid cleavage (e.g., with HF or TFMSA), care must be taken to use appropriate scavengers to prevent side reactions.

Conclusion: A Powerful Tool for Advanced Peptide Design

Boc-N-Me-Ser-OMe is a valuable, albeit challenging, building block for the synthesis of peptides with enhanced pharmacological properties. Its successful incorporation hinges on a thorough understanding of the steric challenges it presents and the implementation of optimized protocols. By sourcing high-purity material, employing robust analytical validation, and utilizing potent coupling reagents with extended reaction times, researchers can effectively harness the power of N-methylation to advance the frontiers of peptide-based drug discovery. The methodologies and insights provided in this guide offer a self-validating framework for the successful application of this specialized amino acid derivative.

References

- Branquet, E., Durand, P., Vo-Quang, L., & Le Goffic, F. (1993). A Straightforward Synthesis of N-Tert-butoxycarbonyl Serinate Acetonide Methyl Ester.

-

AAPPTec. (n.d.). Custom Peptide Synthesis. Retrieved from [Link]

-

NovoPro Bioscience Inc. (n.d.). Custom Peptide Synthesis Service. Retrieved from [Link]

-

Innovagen AB. (n.d.). Order custom methylated peptides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-Ser-OMe, N-Boc-L-serine methyl ester; CAS 2766-43-0. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of methyl ester of L-serine. Retrieved from [Link]

-

AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

-

iChemical. (n.d.). Boc-Ser-OMe; Boc-L-serine methyl ester, CAS No. 2766-43-0. Retrieved from [Link]

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

ACS Publications. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Retrieved from [Link]

- Google Patents. (n.d.). US20090264620A1 - N-Methylation of amino acids.

-

ATB and Repository. (n.d.). Boc-Ser-OMe;Boc-L-serinemethylester. Retrieved from [Link]

- O'Mahony, G., & van der Kamp, M. W. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-149.

- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.

-

ACS Publications. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Boc-N-Me-Ser-OMe

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylated Amino Acids in Drug Discovery

N-methylated amino acids, such as Boc-N-Me-Ser-OMe, are pivotal building blocks in modern medicinal chemistry and peptide-based drug development. The incorporation of an N-methyl group onto the peptide backbone introduces significant conformational constraints and enhances resistance to enzymatic degradation.[1][2] These modifications can lead to peptides with improved bioavailability, metabolic stability, and cell permeability, ultimately enhancing their therapeutic potential.[2][3] Boc-N-Me-Ser-OMe, a protected form of N-methylated serine methyl ester, is a valuable reagent in solid-phase peptide synthesis (SPPS) for creating these modified peptides.

Hazard Identification and Risk Assessment

Based on the available data for analogous serine methyl ester derivatives, Boc-N-Me-Ser-OMe should be handled as a substance with the potential to cause skin, eye, and respiratory irritation.[5] While one analogue is not considered hazardous under US OSHA Hazard Communication Standard 2024, another is classified with acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[5][6] Given this discrepancy, a conservative approach to handling is strongly recommended.

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon contact.[5]

-

Eye Irritation: May cause serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.[5]

-

Harmful if Swallowed: May be harmful if ingested.[5]

A thorough risk assessment should be conducted before any handling of Boc-N-Me-Ser-OMe. This involves evaluating the specific quantities being used, the nature of the experimental procedures, and the engineering controls available in the laboratory.

Core Safety and Handling Protocols

The following protocols are designed to minimize exposure and ensure the safe handling of Boc-N-Me-Ser-OMe in a laboratory setting.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling Boc-N-Me-Ser-OMe:

-

Eye Protection: Chemical safety goggles with side-shields are mandatory.[5]

-

Hand Protection: Wear compatible, chemical-resistant gloves.[5]

-

Body Protection: A lab coat or other impervious clothing should be worn to protect the skin.[5]

-

Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used.[5]

Engineering Controls

Engineering controls are crucial for minimizing airborne exposure:

-

Chemical Fume Hood: All handling of Boc-N-Me-Ser-OMe should be performed in a well-ventilated chemical fume hood.[5]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[5]

Step-by-Step Handling Procedure

-

Preparation: Before starting work, ensure all necessary PPE is worn correctly and the chemical fume hood is functioning properly. Clear the workspace of any unnecessary items.

-

Weighing and Dispensing:

-

If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid creating dust.

-

If it is a liquid, dispense it carefully to avoid splashing.

-

-

In-Reaction Handling:

-

Keep the reaction vessel closed whenever possible.

-

If heating the reaction, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

-

-

Post-Reaction Workup:

-

Quench the reaction carefully in the fume hood.

-

Perform extractions and other workup procedures with adequate ventilation.

-

-

Waste Disposal:

-

Decontamination:

-

Clean the work area and any contaminated equipment thoroughly with an appropriate solvent (e.g., ethanol) followed by soap and water.

-

Storage and Stability

Proper storage is essential to maintain the integrity of Boc-N-Me-Ser-OMe and prevent hazardous situations.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[6] Some suppliers recommend storage at 4°C.[7] | To prevent thermal decomposition. |

| Container | Keep the container tightly closed.[5][6] | To prevent contamination and exposure to moisture. |

| Incompatible Materials | Store away from strong acids, strong bases, and strong oxidizing agents.[5][6] | To avoid potentially hazardous reactions. |

Stability: The compound is expected to be stable under recommended storage conditions.[5] Hazardous polymerization is not expected to occur.[6]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, prompt and appropriate action is critical.

Accidental Release

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).[6]

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.[6]

-

Decontamination: Clean the spill area thoroughly.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Remove the individual to fresh air.[5][6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[5] Seek immediate medical attention.

Physicochemical Data Summary

The following table summarizes the known physicochemical properties of the closely related compound, N-Boc-L-serine methyl ester. These values should be considered as approximations for Boc-N-Me-Ser-OMe.

| Property | Value | Source |

| Molecular Formula | C9H17NO5 | [6] |

| Molecular Weight | 219.24 g/mol | [6] |

| Appearance | Colorless liquid | [6] |

| Flash Point | 113 °C / 235.4 °F | [6][8] |

| Density | 1.082 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.452 | [8] |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of Boc-N-Me-Ser-OMe, from initial risk assessment to final waste disposal.

Caption: A logical workflow for the safe handling of Boc-N-Me-Ser-OMe.

Conclusion

Boc-N-Me-Ser-OMe is a valuable reagent for the synthesis of modified peptides with enhanced therapeutic properties. While a specific SDS is not available, a thorough understanding of the hazards associated with similar compounds allows for the development of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can handle Boc-N-Me-Ser-OMe safely and effectively, minimizing risks and ensuring the integrity of their experimental work. Always prioritize a culture of safety in the laboratory and consult with your institution's environmental health and safety department for specific guidance.

References

-

National Center for Biotechnology Information. (n.d.). N-Boc-L-serine methyl ester. PubChem Compound Database. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

-

Molecules. (2023). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

-

Merck Millipore. (n.d.). N-Methylated Amino Acids. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

-

CIECH S.A. (2011). SAFETY DATA SHEET CAUSTIC SODA PEARL, POLISH. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]

-

ChemTrack.org. (n.d.). Safety Guideline: Sodium hydroxide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. Boc-Ser-OMe 95 2766-43-0 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Utilization of Boc-N-Me-Ser-OMe in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the strategic use of Boc-N-Me-Ser-OMe (N-tert-butyloxycarbonyl-N-methyl-L-serine methyl ester) in the synthesis of modified peptides. This document will delve into the rationale behind its application, provide detailed experimental protocols, and address the unique challenges and considerations associated with the incorporation of N-methylated amino acids.

Foundational Concepts: The Role of N-Methylation and Protecting Group Strategy

N-methylation of the peptide backbone is a powerful tool in medicinal chemistry for enhancing the therapeutic properties of peptides.[1] This modification can significantly improve metabolic stability by hindering enzymatic degradation, increase cell permeability, and modulate the peptide's conformation to enhance binding affinity and selectivity for its target.[1]

The choice of protecting groups is paramount in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is an acid-labile Nα-protecting group, a cornerstone of one of the two primary strategies in peptide synthesis.[2][] The use of Boc chemistry can be particularly advantageous for the synthesis of hydrophobic peptides.[4][5]

Strategic Application of Boc-N-Me-Ser-OMe: A Focus on Solution-Phase Synthesis

It is critical to understand that Boc-N-Me-Ser-OMe is primarily designed for solution-phase peptide synthesis or for the creation of peptide fragments that are subsequently used in fragment condensation strategies. The presence of the C-terminal methyl ester (-OMe) precludes its direct use in standard solid-phase peptide synthesis (SPPS), where the C-terminal amino acid is anchored to a solid support via its carboxylic acid.[6][]

Solution-phase synthesis offers advantages for the production of shorter peptides or for the synthesis of complex, modified peptides where solid-phase methods may be challenging.

Core Experimental Protocols

The following protocols provide a general framework for the use of Boc-N-Me-Ser-OMe in the synthesis of a dipeptide. These should be optimized based on the specific sequence and desired scale.

Boc Deprotection of Boc-N-Me-Ser-OMe

The removal of the Boc group is the initial step to reveal the N-terminal amine for subsequent coupling.

Protocol 1: Boc Deprotection

| Step | Procedure | Notes |

| 1 | Dissolve Boc-N-Me-Ser-OMe in a suitable solvent (e.g., Dichloromethane (DCM) or Dioxane). | Ensure all starting material is fully dissolved. |

| 2 | Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or HCl in dioxane (e.g., 4M). A common ratio is 20-50% TFA in DCM. | The reaction is typically rapid. Monitor by TLC or LC-MS. |

| 3 | Stir the reaction at room temperature for 30-60 minutes. | Longer reaction times may be needed for complete deprotection. |

| 4 | Remove the acid and solvent under reduced pressure. | This will yield the amine salt (e.g., trifluoroacetate or hydrochloride salt). |

| 5 | The resulting N-Me-Ser-OMe salt can be used directly in the next coupling step after neutralization, or it can be purified if necessary. | For in-situ neutralization, a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is added during the subsequent coupling reaction. |

Peptide Coupling: Formation of a Dipeptide

This protocol outlines the coupling of a Boc-protected amino acid to the newly deprotected N-Me-Ser-OMe. The steric hindrance of the N-methyl group necessitates the use of a potent coupling reagent.[8][9]

Protocol 2: HATU-Mediated Peptide Coupling

| Step | Procedure | Notes |

| 1 | In a reaction vessel, dissolve the Boc-protected amino acid (1.0 eq) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or NMP. | Pre-activation of the carboxylic acid is crucial. |

| 2 | Add a non-nucleophilic base, such as DIEA (2.0 eq), to the solution and stir for 2-5 minutes at room temperature. | The solution may change color, indicating activation. |

| 3 | In a separate vessel, dissolve the deprotected N-Me-Ser-OMe salt (1.0 eq) in the same solvent. If not already neutralized, add DIEA (1.0-1.5 eq) to neutralize the salt. | Ensure the free amine is available for reaction. |

| 4 | Add the activated amino acid solution to the N-Me-Ser-OMe solution. | |

| 5 | Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS. | N-methylated amino acids often require longer coupling times due to steric hindrance.[8][9] |

| 6 | Upon completion, the reaction mixture can be worked up by aqueous extraction and purified by column chromatography to yield the protected dipeptide. |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in utilizing Boc-N-Me-Ser-OMe for dipeptide synthesis in solution.

Caption: Workflow for Solution-Phase Dipeptide Synthesis.

Challenges and Scientific Rationale

The primary challenge in working with N-methylated amino acids is the steric hindrance imposed by the methyl group on the amide nitrogen.[8][9] This steric bulk can significantly slow down the rate of peptide bond formation.

-

Causality of Experimental Choices : The selection of a potent coupling reagent like HATU is a direct response to this challenge. HATU rapidly converts the carboxylic acid to a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the sterically hindered secondary amine of the N-methylated residue.[10] The extended reaction times are also a necessary accommodation for the slower reaction kinetics.

-

Self-Validating Systems : Each step of the protocol should be monitored for completion. Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for verifying the full consumption of the starting material in both the deprotection and coupling steps. Incomplete reactions will necessitate adjustments to reaction times, reagent stoichiometry, or even the choice of coupling reagent.

Analytical Characterization

The successful synthesis of peptides containing N-methylated residues requires thorough analytical characterization to confirm identity and purity.

| Technique | Purpose | Expected Observations |

| LC-MS | To confirm the molecular weight of the product and assess purity. | A major peak in the chromatogram with the expected mass-to-charge ratio for the desired peptide. |

| NMR Spectroscopy | To confirm the structure and the presence of the N-methyl group. | The N-methyl group will appear as a characteristic singlet, typically between 2.5 and 3.5 ppm in the 1H NMR spectrum. 2D NMR techniques (COSY, HSQC, HMBC) can be used for full structural elucidation. |

Concluding Remarks

Boc-N-Me-Ser-OMe is a valuable building block for the synthesis of N-methylated peptides, primarily through solution-phase methodologies. A thorough understanding of the challenges posed by steric hindrance and the appropriate selection of coupling reagents are crucial for successful synthesis. The protocols and insights provided herein offer a robust framework for researchers in the field of peptide chemistry and drug discovery.

References

- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development.

- Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me). BenchChem.

- A Researcher's Guide to Quantifying N-Methylation in Peptides: A Comparative Analysis of Analytical Methods. BenchChem.

- Application Notes and Protocols for the Coupling of N-Methyl

- Technical Support Center: Managing Steric Hindrance in N-Methyl

-

Planning a Peptide Synthesis. AAPPTec. [Link]

-

Leveraging N-Boc-N-methyl Glycine Methyl Ester in Peptide Synthesis Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Center for Biotechnology Information. [Link]

-

Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]

-

Boc-Ser-OMe, N-Boc-L-serine methyl ester; CAS 2766-43-0. Aapptec Peptides. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

Peptide Synthesis - FAQ. AAPPTec. [Link]

-

Effect of N-methylation on the modulation by synthetic peptides of the activity of the complement-factor-B-derived serine proteinase CVFBb. National Center for Biotechnology Information. [Link]

-

N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses. [Link]

-

Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]

-

Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. Frontiers. [Link]

-

MS/MS/MS reveals false positive identification of histone serine methylation. National Center for Biotechnology Information. [Link]

-

Method to remove Boc in the presence of t-butylester. Reddit. [Link]

-

N-Boc-L-serine methyl ester, 95%. Fisher Scientific. [Link]

-

HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

-

HATU in Peptide Synthesis: Mechanistic Innovation for Structure-Guided Drug Discovery. Online Inhibitor. [Link]

Sources

- 1. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. athenaeum.uiw.edu [athenaeum.uiw.edu]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 8. ias.ac.in [ias.ac.in]

- 9. The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Recommended Coupling Reagents for Boc-N-Me-Ser-OMe in SPPS

Introduction: The Challenge of N-Methylated Serine Derivatives

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed. However, the incorporation of structurally complex amino acids, such as N-methylated residues, remains a significant hurdle.[1][2] The specific case of Boc-N-Me-Ser-OMe presents a dual challenge for peptide chemists. The N-methyl group introduces profound steric hindrance, which dramatically slows coupling kinetics, while the serine side-chain hydroxyl group introduces the risk of side reactions like O-acylation.[3][4][5]

The secondary amine of an N-methylated amino acid is a weaker nucleophile than a primary amine, and the bulky substituents impede the approach of the activated carboxyl group of the incoming amino acid.[3][6] This often results in incomplete coupling reactions, leading to deletion sequences in the final peptide product.[7] Furthermore, the prolonged reaction times and forcing conditions required to overcome this steric barrier increase the risk of racemization at the activated amino acid's α-carbon, compromising the stereochemical integrity of the peptide.[3][8]

This application note provides a comprehensive guide to selecting the optimal coupling reagents and protocols for the successful incorporation of Boc-N-Me-Ser-OMe, focusing on maximizing coupling efficiency while minimizing common side reactions.

Mechanistic Hurdles: Steric Hindrance, Racemization, and Side Reactions

A thorough understanding of the underlying chemical challenges is crucial for developing a robust coupling strategy.

-

Steric Hindrance: The primary obstacle is the steric bulk around the nitrogen atom of the N-methylated serine. This slows down the nucleophilic attack required for amide bond formation, often necessitating more potent activation methods and extended reaction times.[1][9] Coupling an amino acid onto an N-methylated residue is particularly difficult.[10][11]

-

Racemization: The risk of epimerization is significantly heightened with N-methylated residues.[3] Slower coupling reactions mean the activated carboxylic acid exists for a longer period, increasing the opportunity for the formation of a 5(4H)-oxazolone intermediate.[3][8] The α-proton of this intermediate is acidic and can be abstracted by the bases (e.g., DIPEA) used in the coupling step, leading to a loss of chirality.[3] The presence of tertiary amine salts can further exacerbate this issue.[8]

-

O-Acylation: The free hydroxyl group on the serine side chain can be acylated by the activated amino acid, leading to the formation of a depsipeptide.[4] While this is a general concern for serine residues, the forcing conditions often required for N-methylated couplings can increase the prevalence of this side reaction.[12]

Comparative Analysis of Recommended Coupling Reagents

Standard coupling reagents like DCC or HBTU are often inefficient for sterically demanding couplings involving N-methylated amino acids.[10][13] Uranium/Aminium and Phosphonium salt-based reagents, especially those containing the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, are highly recommended due to their ability to form more reactive activated esters.[14][15]

| Reagent | Class | Typical Time | Efficiency for Hindered Couplings | Racemization Risk | Key Features & Considerations |

| HATU | Aminium Salt | 15-60 min | Very High | Low | Forms highly reactive OAt esters. The reagent of choice for difficult couplings, including N-methylated residues.[10][14][16] |

| PyAOP | Phosphonium Salt | 30-120 min | Very High | Low | HOAt-based phosphonium salt. Excellent for coupling N-methyl amino acids, particularly N-Me to N-Me couplings.[9][15][17] |

| PyBOP | Phosphonium Salt | 30-120 min | High | Moderate | HOBt-based phosphonium salt. Effective for many hindered couplings but generally less reactive than HOAt-based reagents.[7][18] |

| COMU | Uronium Salt | 15-60 min | Very High | Low | Oxyma-based reagent. High reactivity, comparable to HATU, with non-explosive and more soluble byproducts.[19][20] |

| PyBrOP | Phosphonium Salt | 30-90 min | Very High | Moderate-High | Highly reactive bromophosphonium salt. Effective for very hindered systems but can have a higher tendency for racemization with prolonged couplings.[10][20][21] |

| HCTU/HBTU | Aminium Salt | 60-240 min | Moderate | Moderate-High | HOBt-based reagents. Generally less effective than HATU for N-methylated amino acids and may require double coupling.[10][14] |

Recommendation: For the coupling of Boc-N-Me-Ser-OMe, HATU is the primary recommendation due to its superior reactivity, rapid kinetics, and proven efficacy in minimizing racemization during challenging couplings.[14][16][22] PyAOP and COMU are excellent alternatives.[15][20]

Experimental Protocols

These protocols are designed for standard solid-phase synthesis. All equivalents are calculated based on the initial loading of the resin.

Protocol 1: Recommended Method using HATU

This protocol leverages the high reactivity of HATU for an efficient, single-coupling cycle.

Materials:

-

Peptide-resin with free N-terminal amine

-

Boc-N-Me-Ser-OMe (4.0 eq)

-

HATU (3.9 eq)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8.0 eq)

-